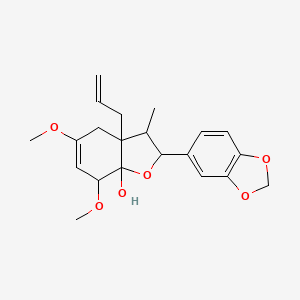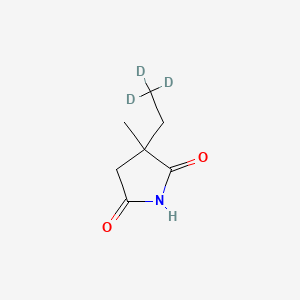
Désméthylgabazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Gabazine, also known as 4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid, is a chemical compound that is a metabolite of Gabazine. Gabazine is a well-known antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA A receptor. Desmethyl Gabazine retains similar properties and is primarily used in scientific research to study the inhibitory effects on GABA A receptors .
Applications De Recherche Scientifique
Desmethyl Gabazine is widely used in scientific research due to its ability to inhibit GABA A receptors. Some of its applications include:
Neuroscience Research: Studying the role of GABA A receptors in synaptic transmission and neuronal inhibition.
Pharmacology: Investigating the effects of GABA A receptor antagonists on various physiological and pathological conditions.
Drug Development: Serving as a reference compound for developing new GABA A receptor modulators
Mécanisme D'action
Target of Action
Desmethyl Gabazine primarily targets the GABA-A receptors . These receptors are ionotropic receptors for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in virtually all physiological functions in the brain .
Mode of Action
Desmethyl Gabazine acts as a competitive antagonist of GABA-A receptors . It interacts with different residues on the receptors, thereby antagonizing the action of GABA . This interaction results in changes in the neuronal excitability and stabilization .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Gabazine is the GABAergic system of neurotransmission . By antagonizing the GABA-A receptors, Desmethyl Gabazine disrupts the normal inhibitory function of GABA, leading to changes in neuronal excitability and potentially affecting various downstream effects related to mood, anxiety, and other neurological functions .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its target receptors and exert its effects .
Result of Action
The primary result of Desmethyl Gabazine’s action is a reduction in the inhibitory effects of GABA, leading to changes in neuronal excitability . This can have various downstream effects, potentially influencing mood, anxiety, and other neurological functions . .
Analyse Biochimique
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Desmethyl Gabazine is not well-defined. It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that the effects of this product may change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is possible that threshold effects may be observed, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Gabazine involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyridazine Ring: This involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine ring.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of the pyridazine intermediate with a hydroxyphenyl derivative under specific conditions to introduce the hydroxyphenyl group.
Formation of the Butanoic Acid Side Chain:
Industrial Production Methods: Industrial production of Desmethyl Gabazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl Gabazine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Gabazine: The parent compound, also a GABA A receptor antagonist.
Azogabazine: A photochromic antagonist of the GABA A receptor.
Bicuculline: Another GABA A receptor antagonist with similar inhibitory effects .
Uniqueness: Desmethyl Gabazine is unique due to its specific binding affinity and inhibitory effects on GABA A receptors. Unlike other similar compounds, it is primarily used as a research tool to study the detailed mechanisms of GABAergic inhibition .
Propriétés
IUPAC Name |
4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBZOXNFDJCREI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675809 |
Source


|
| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835870-49-0 |
Source


|
| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)



![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)




![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
